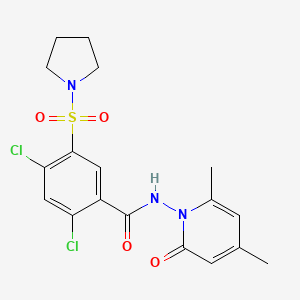![molecular formula C16H16F4N2O3 B10951413 N-[2-(dimethylamino)ethyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10951413.png)
N-[2-(dimethylamino)ethyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(DIMETHYLAMINO)ETHYL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE is a synthetic organic compound characterized by its unique structure, which includes a dimethylaminoethyl group, a tetrafluorophenoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIMETHYLAMINO)ETHYL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetrafluorophenoxy Group: This step involves the nucleophilic substitution reaction where a suitable phenol derivative reacts with a fluorinated reagent.
Attachment of the Dimethylaminoethyl Group: The final step includes the reaction of the intermediate with dimethylaminoethyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the dimethylamino group, converting it to a primary amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Primary amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(DIMETHYLAMINO)ETHYL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[2-(DIMETHYLAMINO)ETHYL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors, while the tetrafluorophenoxy group enhances the compound’s binding affinity and specificity. The furan ring may participate in electron transfer reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(DIMETHYLAMINO)ETHYL]-5-[(2,3,4,5-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE
- **N-[2-(DIMETHYLAMINO)ETHYL]-5-[(2,3,5,6-TETRACHLOROPHENOXY)METHYL]-2-FURAMIDE
Uniqueness
N-[2-(DIMETHYLAMINO)ETHYL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE is unique due to the presence of the tetrafluorophenoxy group, which imparts distinct electronic properties and enhances the compound’s stability and reactivity compared to its chlorinated analogs.
Properties
Molecular Formula |
C16H16F4N2O3 |
|---|---|
Molecular Weight |
360.30 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H16F4N2O3/c1-22(2)6-5-21-16(23)12-4-3-9(25-12)8-24-15-13(19)10(17)7-11(18)14(15)20/h3-4,7H,5-6,8H2,1-2H3,(H,21,23) |
InChI Key |
GHAGLYDUSZDUQD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(O1)COC2=C(C(=CC(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B10951334.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10951337.png)

![6-bromo-N-(1-methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10951346.png)
![methyl {4-oxo-2-[(pyridin-2-ylmethyl)sulfanyl]quinazolin-3(4H)-yl}acetate](/img/structure/B10951364.png)
![4-[1-(benzenesulfonyl)piperidin-4-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10951372.png)
![ethyl 4-methyl-2-{(2-methylpropyl)[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10951377.png)
![methyl 2-[({1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-3-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10951385.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B10951386.png)
![N-[4-(furan-2-yl)butan-2-yl]-N-methyl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B10951391.png)
![4-[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10951399.png)
![1-{4-[({3-[(2-chloro-5-methylphenoxy)methyl]phenyl}carbonyl)amino]phenyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B10951405.png)
![ethyl 5-({[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-1H-pyrazole-3-carboxylate](/img/structure/B10951420.png)
![1-cyclopropyl-7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10951423.png)
